4-(5-Chloro-2-thienyl)-2-pyrimidinamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRAZDYXAMJHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377007 | |
| Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855308-65-5 | |
| Record name | 4-(5-chloro-2-thienyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrimidine and Thiophene Heterocycles in Drug Discovery Scaffolds
Heterocyclic compounds are foundational to the development of new therapeutic agents, with pyrimidine (B1678525) and thiophene (B33073) rings standing out as "privileged scaffolds" due to their frequent appearance in biologically active molecules. nih.govnih.gov
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the core structure of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules like enzymes and receptors. nih.gov Its synthetic accessibility and the capacity of its nitrogen atoms to form crucial hydrogen bonds have led to its incorporation into a vast array of approved drugs. mdpi.comnih.gov The therapeutic applications of pyrimidine-based drugs are extensive, covering anticancer, anti-infective, anti-inflammatory, and cardiovascular treatments. nih.gov
The combination of these two powerful heterocycles into a single thienyl pyrimidine framework offers medicinal chemists a versatile platform for creating novel compounds with potentially enhanced or unique biological activities. nih.gov
Table 1: Examples of Marketed Drugs Featuring Pyrimidine or Thiophene Scaffolds
| Drug Name | Heterocyclic Scaffold | Therapeutic Class |
| Imatinib | Pyrimidine | Anticancer (Kinase Inhibitor) |
| Rosuvastatin | Pyrimidine | Antihyperlipidemic |
| 5-Fluorouracil | Pyrimidine | Anticancer (Antimetabolite) |
| Rilpivirine | Pyrimidine | Antiviral (HIV) |
| Clopidogrel | Thiophene | Antiplatelet |
| Tiotropium | Thiophene | Bronchodilator (COPD) |
| Olanzapine | Thiophene | Antipsychotic |
| Raltitrexed | Thiophene | Anticancer (Antimetabolite) |
Evolution of Pyrimidinamine Derivatives in Medicinal Chemistry
The 2-pyrimidinamine (or 2-aminopyrimidine) scaffold is a particularly significant subset of pyrimidine (B1678525) derivatives that has seen extensive development in medicinal chemistry. nih.gov Its evolution is closely tied to the rise of targeted therapies, especially in oncology. A major breakthrough was the discovery that the 2-aminopyrimidine (B69317) structure can mimic the adenine (B156593) base of ATP, allowing it to bind effectively to the hinge region of the ATP-binding pocket of protein kinases. nih.govnih.gov
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ekb.eg This makes them prime targets for drug development. The initial discovery of 2-aminopyrimidine-based kinase inhibitors spurred decades of research focused on modifying the core structure to achieve greater potency and selectivity. nih.govresearchgate.net
The general evolution of these derivatives follows a common path in drug discovery:
Initial Hits: Early screening efforts identified the 2-aminopyrimidine core as a viable starting point.
Lead Optimization: Medicinal chemists began a systematic process of adding different substituents at various positions on the pyrimidine ring. Structure-activity relationship (SAR) studies revealed that substitutions at the 4- and 5-positions could dramatically influence a compound's activity and selectivity against different kinases. nih.govrsc.org
Targeted Inhibitors: This optimization led to the development of highly potent and selective kinase inhibitors. By carefully choosing the groups attached to the pyrimidine core, researchers could "tune" the molecule to inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), or Aurora kinases, which are implicated in various cancers. ekb.egrsc.org
This evolutionary process has established the substituted 2-pyrimidinamine framework as one of the most successful scaffolds for the design of kinase inhibitors, leading to numerous clinically approved drugs. ekb.eg
Rationale for Comprehensive Investigation of 4 5 Chloro 2 Thienyl 2 Pyrimidinamine
De Novo Synthetic Routes for the Pyrimidine (B1678525) Core
De novo synthesis, or the construction of the pyrimidine ring from acyclic precursors, is a fundamental approach to obtaining 2-aminopyrimidine (B69317) derivatives. These methods often involve the formation of the heterocyclic ring through condensation reactions, allowing for the incorporation of desired substituents.
A prevalent and well-established method for synthesizing 4,6-disubstituted-2-aminopyrimidines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a nitrogen-containing nucleophile like guanidine (B92328). ijprs.comtsijournals.com In the context of this compound, the key intermediate is a chalcone (B49325) bearing the 5-chloro-2-thienyl group.
The general reaction involves the condensation of a substituted chalcone with guanidine hydrochloride or guanidinium (B1211019) carbonate. ijprs.comrasayanjournal.co.in The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), often under reflux conditions. tsijournals.comrasayanjournal.co.in The basic mechanism involves a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
A representative reaction scheme is as follows:
Chalcone Formation : An acetophenone (B1666503) derivative is reacted with 5-chloro-2-thiophenecarboxaldehyde in the presence of a base (e.g., NaOH or KOH) to form the corresponding chalcone, 1-(Aryl)-3-(5-chloro-2-thienyl)prop-2-en-1-one.
Cyclocondensation : The resulting chalcone is then reacted with guanidine in the presence of a base (e.g., potassium tert-butoxide) to yield the final 2-aminopyrimidine product. ijprs.com
This method is highly versatile, and various substituted 2-amino-4,6-diarylpyrimidines have been synthesized using this approach, demonstrating its broad applicability. rasayanjournal.co.in
| Reactant Type | Example Compound | Role in Reaction | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketone | Substituted Chalcones | Pyrimidine ring backbone provider | rasayanjournal.co.in |
| Nitrogen Source | Guanidine Hydrochloride | Provides N1, C2 (with amino group), and N3 atoms | ijprs.comtsijournals.com |
| Nitrogen Source | Guanidinium Carbonate | Alternative guanidine source | rasayanjournal.co.in |
| Solvent | Ethanol or DMF | Reaction medium | tsijournals.comrasayanjournal.co.in |
| Base | Potassium tert-butoxide | Promotes condensation | ijprs.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like pyrimidinamines. researchgate.net These reactions avoid the isolation of intermediates, thereby reducing waste and simplifying procedures. nih.gov
One such approach involves the three-component reaction of ketones, arylacetylenes, and guanidine. nih.gov This one-pot synthesis, catalyzed by a KOBut/DMSO system, can produce 2-aminopyrimidines in good yields. nih.gov The mechanism for these reactions often proceeds through a sequence of steps such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclocondensation to form the final heterocyclic product. nih.govresearchgate.net
Another sustainable MCR strategy utilizes an iridium catalyst to synthesize pyrimidines from amidines and up to three different alcohol components. organic-chemistry.org This process involves a series of condensation and dehydrogenation steps to build the aromatic ring. organic-chemistry.org While not directly demonstrated for this compound, these MCRs represent powerful modern methodologies for constructing diverse pyrimidine libraries. organic-chemistry.org
The presence of the amino group at the C-2 position is a defining feature of 2-pyrimidinamine. The most direct strategy for its incorporation is the use of guanidine as the nitrogen source during the de novo synthesis of the pyrimidine ring. Guanidine is a symmetrical molecule with the structure H2N-C(=NH)-NH2, which provides the N-C-N fragment necessary to form the C2-N1-C6-C5-C4-N3 backbone of the pyrimidine.
When guanidine reacts with a 1,3-dicarbonyl compound or its synthetic equivalent (like a chalcone), it inherently places the pre-existing amino group at the C-2 position of the newly formed ring. researchgate.net This is the preferred method in both the classical cyclocondensation with chalcones and in many multicomponent reactions. rasayanjournal.co.innih.gov This approach is highly efficient as it installs the required functional group during the primary ring-forming step.
Strategies for Constructing and Attaching the 5-Chloro-2-thienyl Moiety
The 5-chloro-2-thienyl fragment is a critical component of the target molecule. Its synthesis and subsequent attachment to the pyrimidine core can be achieved through several routes.
The most common precursor for introducing the 5-chloro-2-thienyl moiety is 5-chloro-2-thiophenecarboxaldehyde. sigmaaldrich.com This compound can be synthesized via the chlorination of 2-thiophenecarboxaldehyde. A one-pot method has been developed where chlorine is introduced into a solution of 2-thiophenecarboxaldehyde at low temperatures (-5 to 0 °C). google.com The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, can be used directly in subsequent steps without purification, improving process efficiency. google.com
Other related precursors, such as 5-chlorothiophene-2-carboxylic acid, can be synthesized from various starting materials, including 2-chlorothiophene (B1346680) or 5-chloro-2-acetylthiophene. chemicalbook.comchemicalbook.com These precursors can be converted to the required aldehyde or other reactive intermediates as needed for subsequent coupling reactions.
| Target Precursor | Starting Material | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 5-Chloro-2-thiophenecarboxaldehyde | 2-Thiophenecarboxaldehyde | Chlorine gas, -5 to 0 °C | google.com |
| 5-Chlorothiophene-2-carboxylic acid | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl3, then hydrolysis | chemicalbook.comchemicalbook.com |
| 5-Chlorothiophene-2-carboxylic acid | 5-Chloro-2-bromothiophene | Mg (Grignard formation), then CO2 | chemicalbook.comchemicalbook.com |
| 5-Chlorothiophene-2-carboxylic acid | 5-Chloro-2-acetylthiophene | Sodium chlorite, KH2PO4 (oxidation) | chemicalbook.comchemicalbook.com |
An alternative to building the pyrimidine ring onto a pre-existing thiophene fragment is to couple the two pre-formed heterocyclic rings. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally effective for this purpose. mdpi.com The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net
This strategy can be implemented in two ways:
Route A : Reaction of a halogenated 2-aminopyrimidine (e.g., 4-chloro-2-aminopyrimidine) with 5-chloro-2-thienylboronic acid.
Route B : Reaction of a boronic acid-substituted 2-aminopyrimidine with a halogenated 5-chlorothiophene (e.g., 2-bromo-5-chlorothiophene).
The Suzuki reaction is known to be effective for coupling various heteroaryl systems, including thiophenes and pyrimidines. mdpi.commdpi.com The reaction typically employs a palladium catalyst such as Pd(PPh3)4 and a base (e.g., K3PO4 or K2CO3) in a solvent like 1,4-dioxane (B91453) or a toluene/methanol (B129727) mixture. mdpi.comresearchgate.net This methodology offers a powerful and modular approach, allowing for the late-stage introduction of the thiophene moiety onto a pre-functionalized pyrimidine core. researchgate.net
Formation of the Chloro-Substituted Thiophene Ring
The formation of substituted 2-aminothiophenes, which are versatile precursors, is often achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgumich.edu The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the polysubstituted 2-aminothiophene. wikipedia.org The versatility of the Gewald reaction is enhanced by the availability of starting materials and the mild reaction conditions. scispace.comarkat-usa.org From a 2-aminothiophene intermediate, a chloro-substituent can be introduced through reactions such as the Sandmeyer reaction, which would replace the amino group with a chloro group.
Specific Synthesis of this compound
A plausible and effective method for the synthesis of this compound involves the cyclocondensation of a thiophene-substituted chalcone with guanidine. This approach builds the pyrimidine ring onto a pre-formed 5-chloro-2-thienyl precursor.
The general synthetic procedure is as follows:
Formation of a chalcone precursor: 1-(5-chloro-2-thienyl)ethanone is reacted with an appropriate aryl aldehyde in the presence of a base (like potassium hydroxide) to form a 1-(5-chloro-2-thienyl)-3-aryl-2-propen-1-one.
Cyclization with guanidine: The resulting thiophene-substituted chalcone is then cyclized with guanidine nitrate (B79036) in the presence of a base, such as potassium hydroxide, typically under reflux conditions, to yield the final this compound product. researchgate.net
An alternative advanced approach involves a Suzuki cross-coupling reaction. This method would couple a halogenated 2-aminopyrimidine, such as 2-amino-4-chloropyrimidine (B19991), with 5-chloro-2-thienylboronic acid. rsc.orgvulcanchem.com This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.govmdpi.com
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the synthesis of this compound via the chalcone condensation route is highly dependent on reaction conditions. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A systematic study of these variables is crucial for maximizing yield and minimizing side-product formation.
Below is an interactive data table illustrating a hypothetical optimization study for the cyclization step.
This table represents hypothetical data for illustrative purposes.
The data suggests that using sodium ethoxide as the base in ethanol under reflux conditions provides the highest yield in the shortest time. Increasing the equivalents of the base can improve the yield, but stronger bases like sodium ethoxide appear more effective. The choice of solvent also significantly impacts the reaction outcome, with ethanol being superior to methanol or isopropanol (B130326) in this hypothetical scenario.
Evaluation of Yield and Purity Profiles
Under optimized conditions, such as those identified in Entry 4 of the table, the synthesis of this compound can be expected to proceed with good to excellent yields (e.g., ~85%). The initial purity of the crude product is assessed using techniques like Thin Layer Chromatography (TLC) and melting point analysis.
Purification is typically achieved through standard laboratory methods. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often sufficient to obtain a product of high purity. For more challenging separations, column chromatography on silica (B1680970) gel may be employed. The final purity and structural confirmation are determined using analytical techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Green Chemistry Principles in Thienyl Pyrimidinamine Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like thienyl pyrimidinamines is an area of growing importance. Key strategies include the use of energy-efficient methods and environmentally benign solvents.
Microwave-Assisted Synthesis : For Suzuki coupling reactions, microwave irradiation has been shown to be a very efficient method, leading to short reaction times (e.g., 15 minutes) and requiring extremely low catalyst loading (e.g., 0.5 mol%). mdpi.com This reduces energy consumption and minimizes waste from catalysts.
Ultrasound Irradiation : In related thiophene syntheses, such as modified Gewald reactions, ultrasound has been used to promote the reaction. tandfonline.com This sonocatalyzed procedure offers experimental simplicity and good atom efficiency. tandfonline.com
Green Solvents : The use of water as a solvent, where feasible, represents a significant improvement over volatile organic compounds. tandfonline.com Solvent-free synthesis, by fusing reagents at elevated temperatures, is another effective green strategy that has been successfully applied to the synthesis of 2-aminopyrimidine derivatives. nih.gov
One-Pot Reactions : Multicomponent reactions like the Gewald synthesis are inherently atom-economical as they combine multiple starting materials into a final product in a single step, reducing waste and simplifying procedures. wikipedia.org
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is dictated by the electronic properties of its constituent rings and the amino substituent.
Electrophilic and Nucleophilic Reactions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. bhu.ac.inresearchgate.net However, the presence of the 2-amino group, a strong electron-donating group, activates the ring. This activating effect increases the electron density of the pyrimidine ring, particularly at the C-5 position, making it susceptible to attack by electrophiles. researchgate.net Therefore, reactions such as halogenation or nitration would be expected to occur at the 5-position.
While the pyrimidine ring itself is not primed for nucleophilic attack in the final molecule, its precursors often are. Halogenated pyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net For instance, in a Suzuki coupling synthesis, a 2-amino-4-chloropyrimidine precursor would readily react with the thienylboronic acid nucleophile at the C-4 position. mdpi.com
The 2-amino group itself is a primary site of reactivity. It can act as a nucleophile, undergoing reactions such as N-alkylation or N-acylation to produce a wide range of derivatives. These reactions allow for further functionalization of the core molecule.
Functionalization of the Thiophene Moiety
The thiophene ring in this compound is a key site for chemical modification, primarily through electrophilic substitution reactions. The thiophene moiety is substituted at the C2 and C5 positions, leaving the C3 and C4 positions available for functionalization. The reactivity of these positions is influenced by the electronic effects of the existing substituents: the electron-withdrawing 2-pyrimidinyl group and the deactivating, weakly ortho-para directing chloro group at C5. Consequently, electrophilic attack is anticipated to occur predominantly at the C4 position, which is ortho to the chloro group and meta to the pyrimidinyl substituent.
Detailed research findings on analogous 2,5-disubstituted thiophene systems demonstrate that various electrophilic substitution reactions can be employed to introduce new functional groups. These transformations typically require carefully controlled conditions to achieve regioselectivity and avoid unwanted side reactions.
Key transformations include:
Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) onto the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These reactions provide precursors for further cross-coupling reactions.
Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as nitric acid in the presence of a strong acid catalyst. The nitro group can subsequently be reduced to an amino group, opening pathways for further derivatization.
Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the thiophene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., aluminum chloride). This is a valuable method for creating carbon-carbon bonds and introducing ketone functionalities.
The table below summarizes potential electrophilic substitution reactions on the thiophene moiety of this compound, based on established thiophene chemistry.
| Reaction Type | Reagent(s) | Potential Product | Conditions |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-(4-Bromo-5-chloro-2-thienyl)-2-pyrimidinamine | Inert solvent (e.g., THF, DMF) |
| Nitration | HNO₃ / H₂SO₄ | 4-(5-Chloro-4-nitro-2-thienyl)-2-pyrimidinamine | Low temperature |
| Acylation | Acetyl chloride / AlCl₃ | 1-(4-(2-Aminopyrimidin-4-yl)-2-chlorothiophen-3-yl)ethan-1-one | Anhydrous conditions |
Modifications of the Exocyclic Amino Group
The exocyclic amino group at the C2 position of the pyrimidine ring serves as a versatile handle for synthetic modifications. Its nucleophilic character allows for a range of chemical transformations, primarily N-acylation and N-alkylation, to introduce a wide variety of substituents.
Studies on 2-aminopyrimidines have shown that these reactions can be performed under various conditions to yield mono- or di-substituted products. semanticscholar.org The choice of base and solvent is often critical in controlling the extent of the reaction. For instance, the use of a strong base like triethylamine (B128534) can sometimes lead to undesired N,N-diacylation, whereas a weaker base such as pyridine (B92270) may favor the formation of the mono-acylated product. semanticscholar.org
Common modifications include:
N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties.
N-Alkylation: Introduction of alkyl or aryl groups can be achieved by reacting the amino group with alkyl halides or through reductive amination protocols. N-alkylation enhances the lipophilicity and can significantly alter the biological properties of the parent molecule. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.
The following table details representative reactions for the modification of the exocyclic amino group of this compound.
| Reaction Type | Reagent(s) | Potential Product Class | Conditions |
|---|---|---|---|
| N-Acylation | Benzoyl chloride | N-(4-(5-Chloro-2-thienyl)pyrimidin-2-yl)benzamide | Pyridine or other base |
| N-Alkylation | Methyl iodide | N-(4-(5-Chloro-2-thienyl)pyrimidin-2-yl)-N-methylamine | Base (e.g., K₂CO₃), polar aprotic solvent |
| N-Sulfonylation | Benzenesulfonyl chloride | N-(4-(5-Chloro-2-thienyl)pyrimidin-2-yl)benzenesulfonamide | Pyridine, 0°C to room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The pyrimidine ring contains two aromatic protons, while the chlorothiophene ring has two protons. The amino group (-NH₂) protons will also be present. The chemical shifts (δ) are influenced by the electron density around the protons and the coupling between adjacent protons provides information on their connectivity.
The protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. Similarly, the protons on the thiophene ring will likely appear as doublets. The amino group protons may appear as a broad singlet, and its chemical shift can be solvent-dependent.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | 8.3 - 8.5 | Doublet | 4.5 - 5.5 |
| Pyrimidine-H | 7.0 - 7.2 | Doublet | 4.5 - 5.5 |
| Thiophene-H | 7.5 - 7.7 | Doublet | 4.0 - 5.0 |
| Thiophene-H | 7.1 - 7.3 | Doublet | 4.0 - 5.0 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon attached to the chlorine atom on the thiophene ring is expected to be deshielded, resulting in a downfield shift.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine-C (Amino-substituted) | 160 - 165 |
| Pyrimidine-C | 155 - 160 |
| Pyrimidine-C | 110 - 115 |
| Thiophene-C (attached to Pyrimidine) | 140 - 145 |
| Thiophene-C | 130 - 135 |
| Thiophene-C | 125 - 130 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆ClN₃S), the molecular ion peak ([M]⁺) would confirm its molecular weight of approximately 211.67 g/mol . nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation of the molecular ion under electron ionization would likely involve the cleavage of the bond between the pyrimidine and thiophene rings, as well as fragmentation within the rings themselves. Common fragmentation pathways for pyrimidine derivatives include the loss of HCN or elements of the amino group. sphinxsai.comlibretexts.org Thiophene rings can fragment through the loss of the sulfur atom or side chains.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| 211/213 | Molecular ion peak ([M]⁺, [M+2]⁺) |
| 184 | [M-HCN]⁺ |
| 176 | [M-Cl]⁺ |
| 111 | [C₄H₂ClS]⁺ (Chlorothienyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic rings, C=N and C=C bonds within the pyrimidine and thiophene rings, and the C-Cl bond.
The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings will be observed in the 1400-1650 cm⁻¹ region. The C-S stretching of the thiophene ring and the C-Cl stretching vibration would be found in the fingerprint region at lower wavenumbers. researchgate.net
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1550 | C=N and C=C stretching (ring vibrations) |
| 1450 - 1400 | Aromatic ring skeletal vibrations |
| 850 - 750 | C-H out-of-plane bending |
| 750 - 650 | C-Cl stretching |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong absorption in the UV-Vis region. The spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated pyrimidine and thiophene rings. The presence of heteroatoms with lone pairs of electrons (N and S) may also give rise to n → π* transitions, which are generally weaker. nih.govresearchgate.net
The exact position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of substituents. The chloro and amino groups will act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent heterocycles.
Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Type of Electronic Transition |
|---|---|
| 250 - 280 | π → π* |
| 300 - 340 | π → π* |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring.
Although no specific crystallographic data for this compound is publicly available, a hypothetical analysis would likely reveal a planar or near-planar conformation of the interconnected ring system to maximize π-conjugation. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds and potentially π-π stacking interactions between the aromatic rings of adjacent molecules.
Hypothetical Crystallographic Data
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| Unit Cell Dimensions | Dependent on crystal packing |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcce.ac.irmdpi.com By focusing on the electron density, DFT calculations can determine a molecule's geometry and energy, as well as several key descriptors that predict its reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. nih.gov The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons. mdpi.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. nih.govmdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and polarizable. nih.govmdpi.com For 4-(5-Chloro-2-thienyl)-2-pyrimidinamine, a smaller energy gap would indicate a higher propensity to engage in chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. Red-colored regions on an MEP map indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the electron-donating capacity of the molecule. Higher energy indicates a better electron donor. |
| ELUMO (Energy of LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting capacity of the molecule. Lower energy indicates a better electron acceptor. mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical stability. A small gap suggests high reactivity and polarizability. nih.govmdpi.com |
| Molecular Electrostatic Potential (MEP) | The 3D map of electrostatic potential on the molecular surface. | Identifies sites for electrophilic (negative potential, red) and nucleophilic (positive potential, blue) attack. researchgate.net |
The reactivity descriptors derived from DFT calculations allow for the prediction of how this compound will behave in a chemical reaction. The energies and distribution of the HOMO and LUMO orbitals indicate which parts of the molecule are most likely to participate in electron transfer. For instance, the region of the molecule with the highest HOMO density is the most probable site for electrophilic attack.
The MEP map provides a more intuitive guide to reactivity. The electron-rich nitrogen atoms on the pyrimidine ring are predicted to be primary sites for protonation and hydrogen bond donation. The distribution of charge helps in understanding the molecule's intermolecular interactions, which are crucial for its biological activity. Quantum chemical studies on similar heterocyclic systems have demonstrated that these theoretical predictions are instrumental in understanding reaction mechanisms. nih.gov
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is essential in drug discovery for predicting how a potential drug molecule might interact with its biological target.
For this compound, molecular docking simulations can be performed to predict its binding mode and affinity against various biological targets. Pyrimidine and thiophene (B33073) derivatives are known to interact with a range of enzymes, such as kinases and proteases. nih.gov
The docking process involves placing the ligand into the binding site of the protein in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative binding energy score indicates a stronger, more favorable interaction. nih.gov Docking studies on similar pyrimidine derivatives have shown potent binding to targets like the main protease of SARS-CoV-2 and the EGFR tyrosine kinase domain. nih.govnih.gov
| Compound Type | Protein Target | Example Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-Amino-pyrimidine derivative | SARS-CoV-2 Main Protease (3CLpro) | -8.12 | nih.gov |
| Thiophenyl Pyridine (B92270) Hybrid | EGFR Tyrosine Kinase | -21.98 | nih.gov |
| N-phenylpyrimidin-2-amine | CML Target (Abl kinase) | -10.3 | researchgate.net |
A crucial outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions are fundamental to the stability of the ligand-protein complex. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group on the pyrimidine) and acceptors (like the carbonyl oxygen of an amino acid backbone). nih.gov
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the thienyl ring) and hydrophobic amino acid residues such as Leucine, Valine, and Phenylalanine. nih.gov
π-π Stacking: A non-covalent interaction between aromatic rings. The thienyl and pyrimidine rings of the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Histidine. nih.govnih.gov
Pi-Sulfur Interactions: An interaction involving the sulfur atom of the thiophene ring and an aromatic ring of an amino acid residue. nih.gov
Identifying these key residues is vital for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors. For instance, docking studies of 2,4-diaminopyrimidine (B92962) derivatives with Mycobacterium tuberculosis enoyl-CoA hydratase identified crucial hydrogen bonds with Asp131 and Trp220. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of the ligand and protein and the stability of their interaction.
By simulating the behavior of the this compound-protein complex in a simulated physiological environment (including water and ions) over nanoseconds, researchers can:
Assess Binding Stability: MD can confirm whether the binding pose predicted by docking is stable over time or if the ligand dissociates or shifts to a different conformation.
Analyze Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects, providing a more accurate representation of the complex.
Study the Role of Water: MD explicitly models water molecules, which can play a critical role in mediating ligand-protein interactions.
Calculate Binding Free Energy: More advanced MD-based methods can provide more accurate estimations of binding free energy, which correlates with binding affinity.
Studies on related thienopyrimidine systems have utilized MD simulations to analyze the dynamics of ligand-binding site complexes, confirming the stability of predicted poses and providing a deeper understanding of the binding event. mdpi.com
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and QSAR studies are pivotal in understanding the relationship between the chemical structure of this compound and its biological activity. These studies employ computational models to correlate variations in molecular features with changes in activity.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a compound like this compound, a range of descriptors would be calculated to capture its structural and electronic features. These descriptors are broadly categorized as 1D, 2D, and 3D.
Commonly Calculated Molecular Descriptors:
Physicochemical Properties: These include molecular weight, logP (a measure of lipophilicity), and molar refractivity. For instance, lipophilicity is a critical factor influencing a compound's ability to cross cell membranes. benthamdirect.combenthamscience.com
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Kier & Hall connectivity indices and the Balaban J index.
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule might interact with a biological target. benthamdirect.combenthamscience.com
Steric Descriptors: These relate to the three-dimensional arrangement of the atoms and influence how the molecule fits into a receptor's binding site. benthamdirect.combenthamscience.com
The following table illustrates a selection of molecular descriptors that would be calculated for this compound and similar analogs in a QSAR study.
| Descriptor Category | Descriptor Example | Significance |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity and potential for membrane permeability. |
| Molecular Weight | Influences absorption and distribution. | |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption. | |
| Electronic | Dipole Moment | Reflects the overall polarity of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Topological | Balaban J Index | A highly discriminating descriptor of molecular shape. |
| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity of atoms. |
Development and Validation of Predictive Models for Biological Activity
Once molecular descriptors are calculated for a series of compounds including this compound, statistical methods are used to build a mathematical model that correlates these descriptors with their measured biological activity.
The process typically involves:
Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Model Building: Various statistical techniques can be employed, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common methods. researchgate.net For more complex relationships, machine learning algorithms may be utilized.
Model Validation: The predictive ability of the QSAR model is rigorously assessed. A robust model will have high values for the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). For example, successful 3D-QSAR models for thienopyrimidine derivatives have shown high statistical reliability with q² values of 0.758 and r² values of 0.96. nih.gov
These predictive models are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity. benthamdirect.combenthamscience.com
In Silico Prediction Methodologies for ADME Parameters (Computational Methodology Focus)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery. These predictions help to identify potential pharmacokinetic issues early in the development process. Various computational tools and methodologies are employed for this purpose.
For this compound, a typical in silico ADME assessment would involve the use of software platforms like SwissADME, Discovery Studio, or similar programs. ajpamc.comnih.gov These tools use a combination of physicochemical property calculations and rule-based filters to predict a compound's likely ADME profile.
Key ADME parameters evaluated include:
Absorption:
Gastrointestinal (GI) Absorption: Predictions are often based on factors like lipophilicity, molecular size, and polar surface area. ajpamc.com
Blood-Brain Barrier (BBB) Permeation: This is crucial for drugs targeting the central nervous system and is predicted based on the molecule's ability to cross the highly selective BBB.
Skin Permeability: Important for topically administered drugs, this is influenced by the molecule's size and lipophilicity. ajpamc.com
Distribution:
Plasma Protein Binding (PPB): This is predicted to understand how much of the drug is free in the bloodstream to exert its effect.
Metabolism:
Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit key drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. ajpamc.com Inhibition of these enzymes can lead to drug-drug interactions.
Excretion:
While direct prediction of excretion pathways is complex, parameters like water solubility can provide insights.
The following table outlines the computational methodologies used to predict these ADME parameters.
| ADME Parameter | Computational Methodology | Significance in Drug Development |
| Gastrointestinal Absorption | Based on Lipinski's Rule of Five and TPSA calculations. | Predicts oral bioavailability. |
| Blood-Brain Barrier Permeability | Calculated based on molecular size, polarity, and lipophilicity. | Determines potential for CNS activity or side effects. |
| Cytochrome P450 Inhibition | Predicted using pharmacophore models or machine learning algorithms trained on known inhibitors. | Assesses the risk of drug-drug interactions. |
| Hepatotoxicity | Predicted using structure-activity relationship models based on known hepatotoxic compounds. | Early identification of potential liver toxicity. |
| Drug-Likeness | Evaluated using filters like Lipinski's, Ghose's, and Veber's rules. | Assesses whether the compound has physicochemical properties similar to known oral drugs. mdpi.com |
These in silico predictions provide a comprehensive, albeit preliminary, assessment of the pharmacokinetic profile of this compound, guiding further experimental investigation.
Structure Activity Relationship Sar Studies
Systematic Investigation of Substituent Effects on the Thiophene (B33073) Ring (e.g., Chlorine at C-5)
The thiophene ring is a critical component of the 4-(5-Chloro-2-thienyl)-2-pyrimidinamine structure, and substituents on this ring play a pivotal role in modulating biological activity. The presence of a chlorine atom at the C-5 position is a key feature that has been investigated.
Research into related pyrimidine (B1678525) derivatives has shown that halogen substituents on an attached aromatic ring are critical for biological activity. For instance, studies on antimicrobial pyrimidines revealed that halogen-substituted compounds, such as those with 4-fluoro, were more active than those with 4-chloro or 4-bromo substitutions. nih.gov This highlights the sensitivity of the molecule's activity to the nature and position of the halogen. In the context of kinase inhibition, the chlorine at C-5 of the thiophene ring is often crucial for establishing favorable interactions within the ATP-binding pocket of the target kinase. These interactions can be hydrophobic or involve specific halogen bonds that enhance binding affinity.
Elucidation of the Amino Group's Role at C-2 of the Pyrimidine Ring
The 2-amino group on the pyrimidine ring is a cornerstone of the SAR for this class of compounds. ijpsjournal.com This primary amine is a crucial hydrogen bond donor, often forming one or more key hydrogen bonds with amino acid residues in the hinge region of protein kinases. nih.gov This interaction is a common binding motif for many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding site. nih.gov
The significance of the 2-amino group is underscored by the fact that many potent kinase inhibitors, such as imatinib, feature a 2-aminopyrimidine (B69317) core. ijpsjournal.comsjomr.org.in Studies involving the modification of this group, for instance, by methylation or acetylation, often lead to a significant decrease or complete loss of activity, confirming its role as a primary pharmacophoric feature. The basicity of this amino group, which can be influenced by substituents on the thienyl and pyrimidine rings, is also a factor in its ability to form strong hydrogen bonds.
Analysis of Substitutions at the Pyrimidine C-4 Position and Their Biological Impact
The C-4 position of the pyrimidine ring, occupied by the 5-chloro-2-thienyl moiety, is a major determinant of the compound's selectivity and potency. The nature of the aryl or heteroaryl group at this position dictates the interactions with the solvent-exposed region of the kinase binding site.
SAR studies on various pyrimidine-based inhibitors have demonstrated that modifications at the C-4 position can dramatically alter the biological activity profile. mdpi.com For example, in a series of antimycobacterial compounds, the introduction of various thienyl groups at the C-4 and C-5 positions of the pyrimidine ring led to potent activity. nih.gov The size, shape, and electronic nature of the substituent at C-4 are critical. The 5-chloro-2-thienyl group in the title compound presents a specific conformation and electronic distribution that is complementary to the target's binding site. Altering this group, for instance, by changing the thiophene to a phenyl or furan (B31954) ring, or by modifying the substituent on the thiophene, would be expected to have a profound impact on the compound's biological efficacy.
Bioisosteric Replacement Strategies and Their Influence on Activity
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound, the thiophene ring is a common candidate for such replacement. The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov
Replacing the 5-chloro-2-thienyl group with other aromatic or heteroaromatic systems can provide valuable SAR insights. For example, substituting the thiophene with a furan, pyrrole, or even a substituted phenyl ring can help to probe the electronic and steric requirements of the binding pocket. nih.gov Studies on related kinase inhibitors have shown that such replacements can be well-tolerated and in some cases lead to improved activity. nih.govrsc.org For instance, the substitution of a quinoline (B57606) ring with a thienopyrimidine has been explored in the development of new therapeutic agents. nih.gov The success of a bioisosteric replacement depends on the ability of the new group to mimic the key interactions of the original moiety.
Conformational Analysis and Its Correlation with Biological Efficacy
The three-dimensional conformation of this compound is crucial for its interaction with its biological target. The relative orientation of the pyrimidine and thiophene rings, defined by the dihedral angle between them, is a key conformational feature. This orientation determines how the molecule fits into the binding pocket and can influence the strength of key interactions.
Computational studies, such as those using Density Functional Theory (DFT), can be employed to determine the preferred low-energy conformations of such molecules. brieflands.com For many kinase inhibitors, a relatively planar conformation is required for optimal binding in the flat, adenine-binding region of the ATP pocket. However, some degree of torsional flexibility is also important to allow for an induced fit to the specific topology of the target kinase. The planarity of the molecule can be influenced by the substituents on both rings. The interplay between the 2-amino group and the 5-chloro-2-thienyl group will dictate the most stable conformation and, consequently, its biological activity.
Derivation of SAR Principles for the Thienyl Pyrimidinamine Class
Based on extensive studies of this and related compounds, several key SAR principles for the thienyl pyrimidinamine class have been established. nih.gov
The 2-aminopyrimidine core is essential: The amino group at the C-2 position is a critical hydrogen bond donor, vital for anchoring the inhibitor to the hinge region of the kinase.
Substituents on the thiophene ring are key modulators of potency: The nature and position of substituents on the thiophene ring, such as the chlorine at C-5, are crucial for optimizing interactions within the binding pocket and can significantly impact potency and selectivity.
The C-4 heteroaryl group dictates selectivity: The 5-chloro-2-thienyl group at the C-4 position is a primary determinant of the inhibitor's selectivity profile, as it interacts with the more variable, solvent-exposed region of the ATP-binding site.
Bioisosteric replacements can fine-tune properties: Replacing the thiophene ring with other isosteres can be a viable strategy to modulate activity, selectivity, and pharmacokinetic parameters.
Conformational rigidity and flexibility are important: An optimal balance between a relatively planar conformation to fit the ATP-binding site and some torsional flexibility is necessary for potent inhibition.
These principles provide a framework for the rational design of new and improved inhibitors based on the thienyl pyrimidinamine scaffold.
Mechanistic Studies of Molecular and Cellular Interactions Preclinical
Enzyme Inhibition Profiling
While the broader class of pyrimidine (B1678525) and thienyl pyrimidine derivatives is widely investigated for inhibitory activity against various enzymes, specific preclinical data detailing the direct inhibition of tyrosine kinases and cyclooxygenases by 4-(5-Chloro-2-thienyl)-2-pyrimidinamine is not available in the reviewed scientific literature.
Thienyl pyrimidine and related pyrimidine scaffolds are recognized as important structures in the development of tyrosine kinase inhibitors. However, specific inhibitory concentration (IC50) values or percentage inhibition data for this compound against a panel of tyrosine kinases were not found in the performed search.
Pyrimidine derivatives are also a known class of compounds explored for cyclooxygenase (COX) inhibition. Despite this, specific data on the direct enzymatic inhibition of COX-1 or COX-2 by this compound could not be retrieved from the available literature.
Dihydrofolate Reductase (DHFR) Inhibition
Preclinical research has not established that this compound functions as a direct inhibitor of Dihydrofolate Reductase (DHFR). The primary mechanism of this compound is not targeted at the folate metabolic pathway. nih.govmdpi.com However, an indirect link between its therapeutic target, MDM2, and DHFR has been described. Studies have shown that the MDM2 protein can bind directly to DHFR, leading to its monoubiquitination and a subsequent reduction in its enzymatic activity. nih.gov This interaction suggests that by targeting MDM2, there could be downstream consequences on folate metabolism, which is a critical pathway for DNA synthesis and repair. nih.govcancernetwork.com Therefore, while BI 907828 does not directly inhibit DHFR, its action on MDM2 may influence DHFR function in a p53-independent manner. nih.gov
Murine Double Minute 2 (MDM2) Inhibition
The principal mechanism of action for this compound is the potent and selective inhibition of the Murine Double Minute 2 (MDM2) protein. nih.govnih.gov In many cancers with a non-mutated, or wild-type (wt), TP53 gene, the tumor-suppressing function of the p53 protein is silenced by its key negative regulator, MDM2. nih.govresearchgate.net The MDM2 oncoprotein binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation. researchgate.net
BI 907828 is a spiro-oxindole-based small molecule that binds with high affinity to the p53-binding pocket on the MDM2 protein. nih.govnih.gov This binding physically blocks the protein-protein interaction between MDM2 and p53. nih.govmycancergenome.org By disrupting this interaction, the compound prevents the degradation of p53, leading to its stabilization and accumulation in the nucleus. nih.govaacrjournals.org The restoration of p53 function reactivates its powerful tumor suppressor activity, inducing the expression of target genes that control critical cellular processes like cell-cycle arrest and apoptosis. nih.govresearchgate.net This targeted disruption of the MDM2-p53 axis is the foundational therapeutic strategy for this compound. nih.gov
The potency of BI 907828 has been quantified in various cancer cell lines, demonstrating significant activity at nanomolar concentrations, particularly in cell lines with MDM2 gene amplification. nih.govresearchgate.net
| Cell Line | Cancer Type | MDM2 Status | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| SJSA-1 | Osteosarcoma | Amplified | 12 | researchgate.net |
| RH-18 | Rhabdomyosarcoma | Amplified | 5 | nih.gov |
| 94T778 | Liposarcoma | Amplified | 12 | nih.gov |
| LS 180 | Colon Adenocarcinoma | Non-Amplified | 7 | nih.gov |
| SNU-719 | Bile Duct Carcinoma | Non-Amplified | 31 | nih.gov |
Cyclin-Dependent Kinase Inhibition
There is no current preclinical evidence to suggest that this compound acts as a direct inhibitor of Cyclin-Dependent Kinases (CDKs). youtube.com Instead, its effect on the cell cycle is an indirect consequence of its primary mechanism as an MDM2 inhibitor. nih.gov
Upon inhibition of the MDM2-p53 interaction by BI 907828, the stabilized and activated p53 protein functions as a transcription factor. nih.gov One of the key genes transcriptionally activated by p53 is CDKN1A, which encodes the protein p21. nih.gov The p21 protein is a potent CDK inhibitor (CKI) that binds to and inactivates cyclin-CDK2 and cyclin-CDK1 complexes. This inactivation prevents the phosphorylation of substrates necessary for cell cycle progression, leading to arrest, typically at the G1/S and G2/M checkpoints. nih.gov Preclinical studies have consistently shown robust upregulation of p21 expression in TP53 wild-type cells following treatment with BI 907828, confirming this downstream mechanism of action. nih.gov
Nucleic Acid Binding Studies (e.g., DNA, RNA)
Spectroscopic Analysis of Binding Modes (e.g., Intercalation, Groove Binding)
The mechanism of this compound does not involve direct binding to nucleic acids like DNA or RNA. nih.gov Spectroscopic studies designed to assess binding modes such as intercalation or groove binding have not been a focus of its preclinical evaluation because its established target is the MDM2 protein. researchgate.netnih.gov The compound's therapeutic effect is derived from modulating a protein-protein interaction, which in turn restores the function of the p53 transcription factor. mycancergenome.org While the reactivated p53 protein directly binds to specific DNA sequences (response elements) to regulate gene expression, the compound BI 907828 itself does not directly interact with DNA. nih.govresearchgate.net
Cellular Mechanism of Action Studies
Induction of Apoptosis and Autophagy in Cell Lines
A primary cellular outcome of treatment with this compound in cancer cells with wild-type TP53 is the induction of apoptosis (programmed cell death). nih.govmycancergenome.org This effect is a direct result of restoring p53's function as a tumor suppressor. nih.gov Stabilized p53 activates the transcription of several pro-apoptotic genes, including those in the B-cell lymphoma 2 (Bcl-2) family such as PUMA (BBC3) and BAX. nih.gov This shifts the cellular balance to favor apoptosis.
The induction of apoptosis by BI 907828 has been confirmed in multiple preclinical studies through the detection of key apoptotic markers. nih.govnih.gov There is currently no significant evidence from the reviewed studies to suggest that autophagy is a primary mechanism of action for this compound.
| Apoptotic Marker | Observation in Preclinical Studies | Significance | Reference |
|---|---|---|---|
| Cleaved PARP | Increased levels observed in treated cells | A hallmark of caspase-mediated apoptosis, indicating activity of executioner caspases. | researchgate.net |
| Activated Caspase-3 | Increased activity detected | Caspase-3 is a key executioner caspase that cleaves cellular substrates, leading to the morphological and biochemical changes of apoptosis. | nih.govmdpi.com |
| Upregulation of PUMA (BBC3) | Increased mRNA expression | A pro-apoptotic BH3-only protein and direct transcriptional target of p53 that promotes apoptosis. | nih.govnih.gov |
| Upregulation of BAX | Increased mRNA expression | A pro-apoptotic protein and p53 target that promotes mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway. | nih.gov |
Cellular Target Engagement Studies
Preclinical investigations into the cellular mechanisms of this compound have identified its interaction with specific protein kinases, particularly within the context of antiplasmodial research. These studies are crucial for understanding the compound's molecular mechanism of action and its potential as a therapeutic agent.
Detailed enzymatic assays have demonstrated that this compound, also referred to in some studies as compound 18j, functions as a dual inhibitor of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). nih.govresearchgate.netnih.gov These kinases are considered essential for the parasite's life cycle, making them viable targets for antimalarial drug development. nih.govmalariaworld.org
The inhibitory activity of this compound against these two kinases has been quantified through in vitro enzymatic assays, which measure the concentration of the compound required to reduce the kinase activity by half (IC50).
In a comparative analysis, the 5-chlorothiophene substituent of this compound was identified as a key structural feature contributing to its potent activity against PfPK6. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that this particular substituent enhances the compound's potency against PfPK6 when compared to a parent compound with a benzothiophene (B83047) group. nih.govresearchgate.net Specifically, the introduction of the 5-chlorothiophene moiety resulted in a notable increase in activity against PfGSK3 and a concurrent increase in potency against PfPK6. nih.gov
The following table summarizes the in vitro enzymatic activity of this compound against its identified cellular targets.
| Compound Name | Target Kinase | IC50 (nM) |
| This compound | PfGSK3 | 550 ± 60 |
| This compound | PfPK6 | 130 ± 16 |
Preclinical Biological Activity Profiling in Vitro and in Vivo Non Human
In Vitro Pharmacological Activities
The in vitro evaluation of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine and structurally similar thienopyrimidine compounds has demonstrated a broad spectrum of biological activities. These studies are crucial in elucidating the therapeutic potential of this chemical scaffold.
The pyrimidine (B1678525) and thienopyrimidine cores are central to many compounds exhibiting significant antimicrobial properties.
Antibacterial and Antifungal Activity: Derivatives of pyrimidine have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. researchgate.net For instance, certain novel pyrimidine and pyrimidopyrimidine derivatives have shown strong antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus flavus. nih.gov The structure-activity relationship in these compounds often indicates that specific substitutions on the pyrimidine ring are crucial for their biological activity. mdpi.com Similarly, various thienopyrimidine derivatives have been identified as potent antibacterial and antifungal agents. nih.govpensoft.net Studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed high activity against strains of S. aureus and B. subtilis. pensoft.net The antimicrobial potential is often linked to the specific chemical groups attached to the core structure. nih.govmdpi.com For example, some 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated obvious antifungal activities against various plant pathogens like Botrytis cinerea. frontiersin.org
Antiviral Activity: The pyrimidine scaffold is also a key component in compounds with broad-spectrum antiviral activity. Some compounds are known to inhibit the replication of both RNA and DNA viruses. nih.gov For example, certain 5-halogen-substituted analogues of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, were found to be active against human cytomegalovirus (HCMV). nih.gov The mechanism of action for some antiviral pyrimidine derivatives involves the inhibition of host cell enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which depletes pyrimidine pools crucial for viral replication. nih.gov This highlights the potential for pyrimidine derivatives to act as host-targeted antiviral agents, which could reduce the likelihood of resistance development. nih.gov
| Compound Class | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Pyrimidopyrimidines | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | nih.gov |
| Thienopyrimidines | Antibacterial | S. aureus, B. subtilis | pensoft.net |
| Thienopyrimidines | Antifungal | Aspergillus flavus, Candida albicans | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Antiviral | Human cytomegalovirus (HCMV) | nih.gov |
| General Pyrimidines | Antiviral | Influenza, HCV, West Nile, Dengue, HIV | nih.gov |
Thienopyrimidine derivatives have been extensively investigated for their potential as anticancer agents, showing notable activity against various cancer cell lines. nih.gov Studies have demonstrated that these compounds can exert cytotoxic and antiproliferative effects through mechanisms like cell cycle arrest and apoptosis induction. researchgate.net
Specifically, novel pyrimidine and pyrimidopyrimidine analogs have been assessed for their in vitro cytotoxic activities against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov Some of these compounds exhibited high cytotoxic activities, with IC50 values comparable to the reference drug doxorubicin, while also showing good safety profiles on normal cell lines. nih.gov The antiproliferative activity is often attributed to the inhibition of key cellular targets like protein kinases. researchgate.net For example, certain 2-anilino-4-(benzimidazol-2-yl) pyrimidines function as multikinase inhibitors. Thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibition against melanoma, breast, and prostate cancer cell lines. mdpi.com
| Compound/Derivative Class | Cell Line | Observed Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Pyridone/Pyridine (B92270) Compounds | HepG-2 | Inhibition of proliferation | 4.5 ± 0.3 µM | researchgate.net |
| Pyridone/Pyridine Compounds | MCF-7 | Inhibition of proliferation | 6.3 ± 0.4 µM | researchgate.net |
| 4-amino-thienopyrimidines | MCF-7 | Antiproliferative effect | 4.3 ± 0.11 µg/mL | nih.govresearchgate.net |
| Benzimidazole derivative (se-182) | HepG-2 | Dose-dependent cytotoxicity | 15.58 µM | jksus.org |
| Pyrimidopyrimidine (Compound 10c) | HepG-2 | Cytotoxic activity | 7.45 ± 0.5 µM | nih.gov |
| Pyrimidopyrimidine (Compound 10c) | MCF-7 | Cytotoxic activity | 8.12 ± 0.6 µM | nih.gov |
| Thiazolo[4,5-d]pyrimidine (Compound 3b) | MCF-7 | Growth inhibition | >100 µM | mdpi.com |
Research into thienopyrimidine derivatives has revealed significant anti-inflammatory properties. nih.gov Certain synthesized compounds within this class have been screened for their anti-inflammatory activity and have shown promising results. nih.gov Additionally, newly synthesized pyrimidine derivatives have been studied for their in vitro anti-inflammatory activity using methods such as membrane stabilization or anti-hemolytic assays, with several compounds demonstrating strong effects. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.
The fight against malaria, a disease caused by Plasmodium parasites, is hampered by growing drug resistance, necessitating the discovery of new therapeutic agents. nih.govmdpi.com Thienopyrimidine derivatives have emerged as a promising class of compounds with antiplasmodial activity. nih.gov Research has shown that certain tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives exhibit significant in vitro activity against chloroquine-resistant strains of P. falciparum. rsc.org Some of these compounds demonstrated non-cytotoxicity against human cell lines, indicating a good selectivity index. rsc.org Similarly, hybrids of 4-aminoquinoline (B48711) and triazine have shown high in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The development of novel inhibitors targeting parasite-specific kinases, such as Plasmodium falciparum PI(4)K, represents a key strategy, and bipyridine-sulfonamide scaffolds have yielded potent inhibitors with significant antimalarial efficacy. researchgate.net
The control of mosquito populations, particularly species like Aedes aegypti that act as vectors for diseases such as dengue and Zika, is a critical public health objective. nih.gov Chemical control remains a primary strategy, and research into new larvicidal agents is ongoing. While direct studies on this compound are limited, the exploration of diverse chemical structures for larvicidal properties is an active area of research. Studies have investigated various chemical classes, including 1,4-naphthoquinone (B94277) analogs and essential oils from different plant species, for their activity against Ae. aegypti larvae, demonstrating that specific structural features can significantly enhance mortality. mdpi.comusda.gov
In Vivo Efficacy in Animal Models
While in vitro studies provide foundational data, in vivo evaluation in animal models is essential to confirm the therapeutic potential of a compound. For classes of compounds related to this compound, several in vivo studies have been conducted.
For instance, a novel thiazolo[5,4-d]pyrimidine (B3050601) derivative, identified as a potent dual ligand for adenosine (B11128) A1 and A2A receptors in vitro, was evaluated for its antidepressant-like activity in mouse models. nih.govmdpi.com The compound showed efficacy in the forced swimming test, tail suspension test, and sucrose (B13894) preference test, with effects comparable to the reference drug amitriptyline. nih.gov
In the context of cancer research, a thienopyrimidine derivative demonstrated significant anti-tumor effects in an in vivo xenograft model. mdpi.com Furthermore, in the field of antimalarial drug discovery, a novel P. falciparum PI(4)K inhibitor showed antimalarial efficacy in rodent models for both the blood and liver stages of Plasmodium infection following oral administration. researchgate.net These findings underscore the potential of the broader thienopyrimidine and related heterocyclic scaffolds to yield compounds with significant in vivo efficacy across different therapeutic areas.
Reduction of Prion Infectivity in Murine Models
Thienyl pyrimidine derivatives, including the structural class to which this compound belongs, have been identified as potent modulators of prion disease pathology. In murine models of prion disease, these compounds have been shown to effectively reduce prion infectivity. Research has demonstrated that this class of compounds can induce the oligomerization of the disease-associated prion protein (PrPSc). This induced aggregation is thought to trap the prion infectivity, thereby diminishing the progression of the disease in vivo. This unique mechanism of action highlights the potential of thienyl pyrimidines as a novel therapeutic strategy against fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.
Antimalarial Efficacy in Plasmodium berghei Mouse Model
The thienyl pyrimidine scaffold has also been investigated for its antimalarial properties. While direct studies on this compound in this context are not extensively documented, structurally related compounds, such as 2,4-diaminothienopyrimidines, have demonstrated significant in vivo activity in the Plasmodium berghei mouse model. This model is a standard for the preclinical assessment of antimalarial drug candidates. The efficacy of these analogs suggests that the thienyl pyrimidine core is a promising pharmacophore for the development of new antimalarial agents. The 5-chlorothiophene substituent, in particular, has been identified as a key feature in some potent inhibitors of plasmodial kinases, which are essential for the parasite's life cycle.
Below is an interactive data table summarizing the preclinical antimalarial activity of a representative thienopyrimidine analog.
| Compound Class | Preclinical Model | Administration Route | Efficacy |
| 2,4-Diaminothienopyrimidines | Plasmodium berghei (murine) | Oral | Potent antiplasmodial activity |
Efficacy in Other Relevant Preclinical Disease Models
The diverse biological activities of pyrimidine derivatives suggest that this compound and its analogs may have therapeutic potential in other diseases. For instance, various pyrimidine derivatives have been explored for their utility in oncology, virology, and as anti-inflammatory agents. The core structure is a versatile scaffold that allows for modifications to target a wide range of biological molecules. However, specific preclinical data for this compound in other disease models beyond prion and malarial infections are not yet widely published.
Methodologies for Target Identification and Validation in Drug Discovery Research
Identifying the molecular target of a bioactive compound is a critical step in the drug discovery and development process. For a compound like this compound, a variety of advanced methodologies can be employed to elucidate its mechanism of action.
Genetic and Genomic Approaches for Target Discovery
Genetic and genomic strategies are powerful tools for identifying the targets of small molecules. These approaches often involve creating a panel of genetically modified cells or organisms and assessing their sensitivity to the compound . For instance, a library of cells with single-gene knockouts or knockdowns (e.g., using CRISPR or RNAi technology) can be screened for resistance or hypersensitivity to the thienyl pyrimidine compound. Genes whose alteration affects the compound's activity are strong candidates for being the direct target or part of the target pathway. Furthermore, gene expression profiling of compound-treated cells can reveal which cellular pathways are perturbed, offering clues to the compound's mechanism of action.
Proteomics and Transcriptomics in Target Characterization
Proteomics and transcriptomics provide a global view of the changes in protein and RNA levels within a cell upon treatment with a compound. Quantitative proteomics techniques, such as mass spectrometry-based approaches, can identify proteins that directly bind to the compound or whose expression levels are significantly altered. For antimalarial research, chemo-proteomics has been instrumental in identifying the targets of novel therapeutic agents. Transcriptomic analysis, through methods like RNA sequencing, can complement these findings by showing how the compound affects gene expression, which can help to build a comprehensive picture of its cellular effects and confirm the engagement of the identified target.
Chemical Biology Tools for Target Validation
Chemical biology offers a suite of tools for validating putative drug targets. A common approach involves synthesizing a tagged version of the bioactive compound, such as this compound, which can then be used as a "bait" to pull down its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry. For kinase inhibitors, a significant class of drugs to which many pyrimidine derivatives belong, activity-based protein profiling (ABPP) can be used to assess target engagement and selectivity directly in a cellular context. These chemical probes are invaluable for confirming that the compound interacts with its intended target in a complex biological system.
Label-Free Protein Target Identification Techniques
Information regarding the application of label-free protein target identification techniques to elucidate the molecular targets of This compound is not available in the current body of scientific literature.
Future Research Directions and Unaddressed Research Gaps
Development of More Efficient and Sustainable Synthetic Routes
Future research should focus on "green chemistry" approaches. numberanalytics.com This includes the exploration of microwave-assisted organic synthesis, which has been shown to accelerate reaction times, improve yields, and enhance the purity of pyrimidine-based compounds. researchgate.netnih.govnih.govresearchgate.netfoliamedica.bg One-pot, multi-component reactions are another promising avenue, as they can significantly reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste production. researchgate.net The development of novel catalytic systems, such as reusable solid-phase catalysts, could also contribute to more sustainable and cost-effective production on a larger scale.
Exploration of Novel Biological Targets for Thienyl Pyrimidinamines
The thienopyrimidine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to bind to various protein kinases. nih.gov While much research has focused on established cancer-related kinases like EGFR, PI3K, and Aurora kinases, a vast portion of the human kinome remains relatively unexplored. nih.govnih.govillinois.edu A significant future research direction is the systematic screening of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine and its derivatives against a broad panel of both well-characterized and understudied kinases. acs.org This could unveil novel and unexpected therapeutic targets for a range of diseases beyond cancer, including neurodegenerative and inflammatory disorders. acs.org
Furthermore, beyond the kinome, the structural similarity of thienopyrimidines to purines suggests potential interactions with other ATP-binding proteins and enzymes involved in nucleic acid metabolism. researchgate.net Investigating these non-kinase targets could open up entirely new therapeutic applications for this class of compounds. For instance, a study on 2,4,5-trisubstituted pyrimidines identified dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, suggesting potential applications in treating malaria. nih.gov In this study, a 5-chlorothiophene substituent was identified as a favorable bioisostere, highlighting the potential of the 4-(5-Chloro-2-thienyl) moiety in targeting parasitic diseases. nih.gov
Advanced Structural Modifications for Enhanced Potency and Selectivity
A crucial aspect of drug development is the optimization of lead compounds to maximize their therapeutic efficacy while minimizing off-target effects. For this compound, future research will need to focus on advanced structural modifications to enhance its potency against specific biological targets and improve its selectivity profile. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups on the thienopyrimidine core influence biological activity. acs.org
Key areas for modification include the 2-amino group and other positions on the pyrimidine (B1678525) and thiophene (B33073) rings. For example, the introduction of various substituents at these positions can modulate the compound's binding affinity and selectivity for the ATP-binding pocket of different kinases. nih.govnih.gov Structure-based drug design, utilizing X-ray crystallography of co-crystallized inhibitor-target complexes, will be instrumental in guiding these modifications for optimal interaction with the target protein. nih.gov The goal is to develop next-generation analogs with sub-nanomolar potency and high selectivity for the desired target, thereby reducing the potential for adverse effects.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully comprehend the cellular impact of this compound and its derivatives, future research must move beyond single-target analyses and embrace a systems-level perspective through the integration of multi-omics data. numberanalytics.comnumberanalytics.comacrpnet.orgfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the drug's mechanism of action and its effects on cellular networks. nih.gov
Chemical proteomics can be employed to identify the direct binding targets of these compounds within the cellular proteome, confirming on-target engagement and revealing potential off-targets. nih.govelsevierpure.comacs.org Transcriptomic and proteomic analyses of cells treated with these compounds can elucidate the downstream effects on gene and protein expression, providing insights into the signaling pathways being modulated. nih.govnih.govmiami.edupatsnap.com Furthermore, metabolomics can reveal changes in cellular metabolism resulting from target inhibition, which can be particularly relevant for understanding the anti-cancer effects of kinase inhibitors. nih.govnih.gov Integrating these multi-omics datasets will be crucial for identifying biomarkers of drug response, predicting potential resistance mechanisms, and uncovering novel therapeutic opportunities. nih.gov
Computational Design of Next-Generation Thienyl Pyrimidinamine Analogues
In silico methods are poised to play an increasingly important role in accelerating the discovery and optimization of novel thienyl pyrimidinamine derivatives. Computational approaches, such as molecular docking and virtual screening, can be used to predict the binding affinity of large libraries of virtual compounds against specific biological targets, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. mdpi.com
Future research should leverage these computational tools for the rational design of next-generation analogues of this compound with improved pharmacological properties. This includes the use of quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel compounds based on their physicochemical properties. Additionally, computational methods can be employed to predict potential off-target interactions, which is crucial for assessing the safety profile of new drug candidates at an early stage of development. nih.govmdpi.com By combining computational design with experimental validation, the drug discovery process for this promising class of compounds can be made more efficient and cost-effective.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(5-Chloro-2-thienyl)-2-pyrimidinamine?
- Methodology :
- Condensation reactions : React 5-chlorothiophene derivatives with pyrimidine precursors under nitrogen protection. For example, use brominated intermediates in anhydrous solvents (e.g., THF) with catalysts like LiAlH4 for reduction steps .
- Purification : Employ column chromatography (e.g., silica gel, 5–10% ethanol in dichloromethane) to isolate the product. Recrystallization from methanol or sublimation improves purity .
- Key parameters : Monitor reaction temperature (0°C to room temperature), stoichiometry of reagents, and inert atmosphere to avoid side reactions .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, thienyl protons appear as distinct multiplets in δ 6.5–7.5 ppm, while pyrimidine NH groups resonate near δ 5.0–6.0 ppm .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 226.0 for CHClNS) and fragmentation patterns .
- X-ray crystallography : Determine crystal structure (space group, bond angles) for absolute configuration validation, as demonstrated in analogous pyrimidine derivatives .
Q. What safety protocols are critical during synthesis?
- Methodology :
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., concentrated HSO) and avoid skin contact with intermediates .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for safe disposal to prevent environmental contamination .
- Emergency response : Maintain spill kits and neutralize acids/bases promptly (e.g., NHOH for acidic quenches) .
Advanced Research Questions
Q. How to design enzyme inhibition assays for this compound?
- Methodology :
- Target selection : Focus on enzymes like methionine aminopeptidase-1 (MetAP-1) due to structural similarity to pyrimidine-based inhibitors .
- Assay conditions : Use recombinant enzymes in buffer (pH 7.4, 25°C) with fluorogenic substrates (e.g., Ala-AMC). Measure IC via fluorescence quenching .
- Controls : Include positive controls (e.g., fumagillin for MetAP-1) and validate results with dose-response curves .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Replicate assays : Repeat experiments under standardized conditions (e.g., pH, temperature) to minimize variability. For example, IC discrepancies in antiglycation assays (e.g., 240.10 μM vs. 240.30 μM) may arise from minor differences in albumin glycation protocols .
- Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .
- Meta-analysis : Compare structural analogs (e.g., chloro vs. methylthio substituents) to identify substituent-specific trends .
Q. What computational strategies predict binding modes and affinity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to dock the compound into enzyme active sites (e.g., MetAP-1 PDB: 1BN5). Prioritize poses with hydrogen bonds to His or Glu .
- MD simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. SMe) with bioactivity using Hammett σ constants .
Q. How to modify the structure to enhance pharmacological properties?
- Methodology :
- Bioisosteric replacement : Substitute the thienyl chlorine with trifluoromethyl groups to improve metabolic stability .
- Prodrug design : Introduce ester linkages (e.g., acetyloxymethyl) at the pyrimidine NH to enhance solubility .
- SAR studies : Synthesize analogs with varied substituents (e.g., 5-fluoro, 5-nitro) and compare logP, IC, and cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
